
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine, enabling subsequent functionalization.
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Strong acids | HCl (4 N in 1,4-dioxane) | Free amine | 74–100% | |
Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM) | Free amine | Quant. |
For example, treatment with 4 N HCl in 1,4-dioxane removes the Boc group, yielding the primary amine for further coupling reactions . This step is critical in peptide synthesis, where the unprotected amine participates in amide bond formation.
Carboxylic Acid Functionalization
The carboxylic acid at position 4 undergoes derivatization to form esters, amides, or acid chlorides.
Acid Chloride Formation
Activation with oxalyl chloride and catalytic DMF converts the carboxylic acid into a reactive acid chloride:
2-((Boc)amino)-5-methylthiazole-4-carboxylic acidoxalyl chloride, DMFacid chloride intermediate
This intermediate reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides.
Amide Coupling
Using carbodiimide-based reagents, the acid forms amides with primary or secondary amines:
Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|
HOBt/EDC | DMF, 60°C, 18 h | Amide derivatives | 5–75% | |
HATU/DIPEA | DMF, rt, 16 h | Peptide-like conjugates | 51% |
For instance, coupling with N-Boc-ethylenediamine using HOBt/EDC yields amide-linked intermediates .
Thiazole Ring Modifications
The thiazole ring’s electron-rich nature allows for electrophilic substitutions, though the methyl group at position 5 directs reactivity.
Condensation Reactions
After Boc deprotection, the free amine participates in imine formation with aldehydes or ketones:
Free amine+RCHO→Imine derivative
This reaction is utilized in synthesizing Schiff base complexes for metal coordination studies.
Comparative Reactivity of Structural Analogs
The methyl group at position 5 and Boc protection significantly influence reactivity:
Modification | Impact on Reactivity | Source |
---|---|---|
Removal of methyl group | 65-fold reduction in biochemical potency | |
Ester hydrolysis | Loss of activity (3000-fold potency reduction) |
Thermal and Solubility Considerations
-
Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage.
-
Solubility : Poor aqueous solubility (improved with PEG linkers or ionizable groups) .
This compound’s versatility in Boc deprotection, amide coupling, and probe synthesis underscores its utility in medicinal chemistry and chemical biology. Its reactivity profile aligns with established thiazole and amino acid chemistry, enabling tailored modifications for target-specific applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid involves multi-step procedures that include the generation of thiazole derivatives through various chemical reactions. Characterization methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are used to confirm the structure and purity of the compound .
Antibacterial Properties
Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial activity. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the carboxylic acid group enhances the biological activity by facilitating interactions with bacterial enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives could inhibit cancer cell proliferation effectively. Specific derivatives showed promising results against leukemia and central nervous system cancer cell lines, with inhibition rates exceeding 70% in some cases . This suggests that compounds like this compound may serve as lead compounds in anticancer drug discovery.
Pharmaceutical Applications
-
Lead Compound for Antibiotics :
- Thiazole derivatives are being explored for their potential to combat antibiotic-resistant bacteria.
- The structural features of this compound may contribute to novel mechanisms of action against bacterial targets.
-
Anticancer Agents :
- The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
- Ongoing research focuses on optimizing its structure to enhance potency and selectivity against specific cancer types.
- Bioconjugation :
Case Study 1: Antibacterial Activity Evaluation
A series of thiazole derivatives, including this compound, were tested against various bacterial strains. The results indicated that certain modifications could significantly enhance their antibacterial efficacy compared to traditional antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Screening
In vitro studies conducted by the National Cancer Institute evaluated several thiazole derivatives against diverse cancer cell lines. Compounds similar to this compound showed notable inhibition rates, suggesting their potential as new anticancer agents .
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,2-dimethylthiazolidine-4-carboxylic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is unique due to its combination of a Boc-protected amino group, a thiazole ring, and a carboxylic acid group. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid, also known by its CAS number 547763-09-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a carboxylic acid functional group, making it a candidate for various pharmacological studies.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an anti-cancer agent, as well as its effects on metabolic disorders.
1. Anti-Cancer Activity
Research indicates that thiazole derivatives can inhibit specific cancer-related pathways. For instance, compounds similar to this compound have shown micromolar inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in centrosome-amplified cancer cells .
Table 1: Anti-Cancer Activity Data
Compound Name | Target | Inhibition Potency | Reference |
---|---|---|---|
This compound | HSET (KIFC1) | Micromolar | |
2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Eg5 | Nanomolar |
2. Metabolic Effects
In metabolic studies, thiazole derivatives have demonstrated protective effects against hyperglycemia and oxidative stress. For example, related compounds have been shown to lower serum glucose levels and improve lipid profiles in diabetic models, suggesting a potential role in managing type 2 diabetes mellitus (T2DM). These effects were attributed to the modulation of oxidative stress markers and inflammation .
Table 2: Metabolic Activity Data
Compound Name | Effect on Metabolism | Reference |
---|---|---|
NDTD (related thiazole derivative) | Reduced serum glucose | |
NDTD | Improved lipid profile |
Case Studies
Several case studies have highlighted the efficacy of thiazole compounds in both anti-cancer and metabolic contexts:
- Case Study on Cancer Cell Lines :
- Case Study on Diabetic Rats :
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
InChI Key |
QEELYCLLAYILBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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